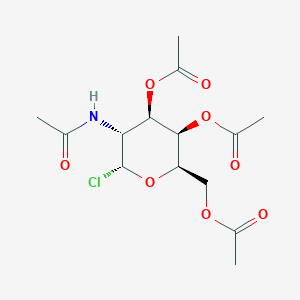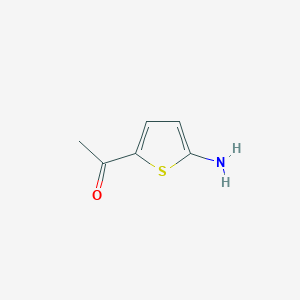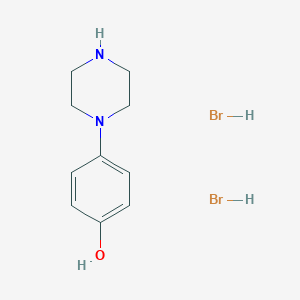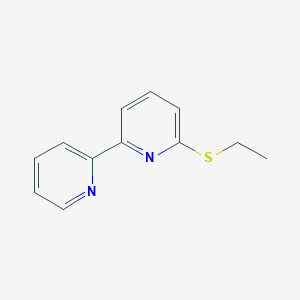
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and a chloro substituent, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a suitable sugar derivative, followed by chlorination and acetamidation. The reaction conditions often require the use of acetic anhydride, acetyl chloride, and a base such as pyridine to facilitate the acetylation steps. Chlorination can be achieved using thionyl chloride or similar reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to convert acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride involves its interaction with specific molecular targets. The acetoxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- [(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride is unique due to the presence of the chloro substituent, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYKQAWUWXLPD-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)






![Bis[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B142144.png)
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

